ALE-0540

Description

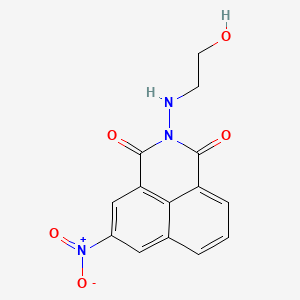

Structure

3D Structure

Propriétés

Numéro CAS |

234779-34-1 |

|---|---|

Formule moléculaire |

C14H11N3O5 |

Poids moléculaire |

301.25 g/mol |

Nom IUPAC |

2-(2-hydroxyethylamino)-5-nitrobenzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C14H11N3O5/c18-5-4-15-16-13(19)10-3-1-2-8-6-9(17(21)22)7-11(12(8)10)14(16)20/h1-3,6-7,15,18H,4-5H2 |

Clé InChI |

SURCGQGDUADKBL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ALE 0540 ALE-0540 ALE0540 |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of ALE-0540 in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. A compelling body of evidence implicates Nerve Growth Factor (NGF) as a key mediator in the pathogenesis of persistent pain states. This technical guide provides an in-depth examination of ALE-0540, a nonpeptidic small molecule antagonist of NGF receptors, and its mechanism of action in alleviating neuropathic pain. By inhibiting the binding of NGF to its receptors, this compound effectively blocks downstream signaling cascades that lead to neuronal sensitization and pain hypersensitivity. This document details the molecular interactions, signaling pathways, preclinical efficacy, and experimental methodologies related to the study of this compound, offering a comprehensive resource for researchers and professionals in the field of pain drug development.

Introduction to Neuropathic Pain and the Role of NGF

Neuropathic pain is characterized by spontaneous and evoked pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).[1] These symptoms are driven by complex pathophysiological changes in both the peripheral and central nervous systems, including peripheral and central sensitization.[1][2]

Nerve Growth Factor (NGF) is a neurotrophin crucial for the development, survival, and function of sensory and sympathetic neurons.[3][4][5] In the context of neuropathic pain, elevated levels of NGF are observed following nerve injury.[1][5] NGF binds to two types of cell surface receptors on nociceptive neurons: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[3][4][5] The binding of NGF to TrkA is a critical step in initiating and maintaining neuropathic pain states.[1][4]

This compound: A Novel NGF Receptor Antagonist

This compound is a nonpeptidic, small molecule compound that acts as an antagonist at NGF receptors.[6][7] It represents a therapeutic strategy aimed at directly counteracting the pathological effects of excess NGF in neuropathic conditions.

Molecular Target and Binding Affinity

The primary mechanism of action of this compound is the inhibition of NGF binding to its receptors. It has been shown to inhibit the binding of NGF to both TrkA and the complex of TrkA and p75NTR.[6][7][8] Some studies suggest that this compound may primarily act by modulating the interaction of NGF with p75, which in turn affects TrkA activation.[4] More recent research using surface plasmon resonance indicates that this compound binds directly to NGF, preventing its interaction with its receptors.[9][10]

Mechanism of Action in Neuropathic Pain

The antiallodynic effects of this compound stem from its ability to interrupt the NGF-TrkA signaling cascade, which plays a pivotal role in peripheral and central sensitization.

Inhibition of NGF-TrkA Signaling Pathway

The binding of NGF to the TrkA receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that contribute to neuronal hyperexcitability and pain.[4] this compound blocks these initial steps.

The downstream consequences of NGF-TrkA signaling that are inhibited by this compound include:

-

Sensitization of Nociceptors: NGF-TrkA signaling leads to the sensitization of peripheral nociceptors to thermal and chemical stimuli.[4] This is partly achieved through the sensitization of the heat-sensitive ion channel, TRPV1.[4][9]

-

Transcriptional Changes: The internalized NGF-TrkA complex is retrogradely transported to the dorsal root ganglion (DRG), where it alters gene expression.[4] This leads to an increased expression of pronociceptive factors, including substance P, calcitonin gene-related peptide (CGRP), and brain-derived neurotrophic factor (BDNF), as well as various ion channels.[4][9]

-

Neurogenic Inflammation: NGF can also act on mast cells, causing the release of inflammatory mediators like histamine (B1213489) and serotonin, which further sensitize nociceptors in a positive feedback loop.[5][10]

By preventing the initial binding of NGF to its receptors, this compound effectively mitigates these downstream pathological changes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description | Reference |

| IC50 (NGF binding to TrkA) | 5.88 ± 1.87 µM | Concentration of this compound that inhibits 50% of [125I]-NGF binding to TrkA receptors. | [7][8] |

| IC50 (NGF binding to TrkA + p75) | 3.72 ± 1.3 µM | Concentration of this compound that inhibits 50% of [125I]-NGF binding to both TrkA and p75NTR. | [6][7][8] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain (L5/L6 Spinal Nerve Ligation)

| Route of Administration | A50 Value (95% CI) | Description | Reference |

| Intraperitoneal (i.p.) | 38 (17.5-83) mg/kg | Dose of this compound that produces a 50% reduction in mechanical allodynia. | [7] |

| Intrathecal (i.th.) | 34.6 (17.3-69.4) µg | Dose of this compound that produces a 50% reduction in mechanical allodynia. | [7] |

Experimental Protocols

L5/L6 Spinal Nerve Ligation Model in Rats

This is a widely used model to induce neuropathic pain.

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: A dorsal incision is made at the L4-S2 level to expose the left L5 and L6 spinal nerves. The nerves are then tightly ligated with silk suture.

-

Post-operative Care: The incision is closed, and animals are allowed to recover.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A reduced withdrawal threshold in the ligated paw compared to the contralateral paw indicates the presence of allodynia.

Thermal Sensitization Model

This model is used to assess thermal hyperalgesia.

-

Sensitizing Agent: An inflammatory agent (e.g., carrageenan) or heat injury is applied to the plantar surface of the rat's hind paw.

-

Behavioral Testing: Thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves apparatus). The latency to paw withdrawal from the heat source is recorded. A shorter withdrawal latency indicates thermal hyperalgesia.

Neurite Outgrowth Assay

This in vitro assay assesses the biological activity of NGF and its inhibition by this compound.

-

Cell Culture: Dorsal root ganglion (DRG) neurons are dissected from chick embryos and cultured in a suitable medium.[8]

-

Treatment: The cultured neurons are treated with NGF in the presence or absence of varying concentrations of this compound.

-

Analysis: After a defined incubation period, the percentage of neurons bearing neurites longer than two cell body diameters is quantified. A reduction in neurite outgrowth in the presence of this compound indicates inhibition of NGF's biological activity.[8]

TrkA Receptor Phosphorylation Assay

This assay directly measures the inhibition of TrkA receptor activation.

-

Cell Line: A cell line expressing TrkA receptors (e.g., PC12 cells) is used.

-

Treatment: Cells are pre-incubated with this compound before being stimulated with NGF.

-

Analysis: Cell lysates are collected, and the level of phosphorylated TrkA is determined using an antibody specific for the phosphorylated form of the receptor, typically via Western blotting or ELISA. A decrease in phosphorylated TrkA indicates inhibition of receptor activation.[8]

Visualizations

Caption: Signaling pathway of NGF-induced neuropathic pain and the inhibitory action of this compound.

Caption: Experimental workflow for the L5/L6 spinal nerve ligation model to assess this compound efficacy.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain by targeting the underlying mechanism of NGF-mediated neuronal sensitization. Its ability to antagonize NGF receptor signaling has been demonstrated in both in vitro and in vivo models. Although challenges such as specificity have been noted, which may have hindered its clinical advancement, the study of this compound has provided invaluable insights into the role of NGF in neuropathic pain and has paved the way for the development of next-generation NGF inhibitors.[5][11] This technical guide serves as a comprehensive resource for understanding the core mechanism of action of this compound and the experimental approaches used to elucidate its effects.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of antiallodynic actions of this compound, a novel nerve growth factor receptor antagonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Mechanism and therapeutic effectiveness of nerve growth factor in osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-nerve growth factor in pain management: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of ALE-0540 for TrkA vs. p75NTR: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of ALE-0540, a non-peptidic small molecule antagonist of the nerve growth factor (NGF) receptor. The document summarizes quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in neurobiology and drug development.

Executive Summary

This compound is a notable antagonist of the NGF signaling pathway, which is critically involved in pain, inflammation, and neurodegenerative diseases. Its inhibitory action is primarily characterized by its effect on the binding of NGF to its receptors, the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). This guide elucidates the binding characteristics of this compound, with a focus on its differential effects on TrkA and p75NTR.

Quantitative Binding Data

The binding affinity of this compound is typically reported in terms of its IC50 values, which represent the concentration of the inhibitor required to displace 50% of the radiolabeled NGF from its receptors. The available data indicates that this compound is more potent in inhibiting NGF binding when both TrkA and p75NTR are present.[1][2]

| Target Receptor(s) | Ligand | Parameter | Value (µM) |

| TrkA | NGF | IC50 | 5.88[1][2] |

| TrkA and p75NTR | NGF | IC50 | 3.72[1][2] |

The lower IC50 value in the presence of both receptors suggests that this compound may preferentially target the TrkA-p75NTR heterodimeric complex or that its binding to one receptor allosterically modulates the binding of NGF to the other. Some evidence suggests that this compound modulates the interaction of NGF with p75NTR, which in turn indirectly affects the activation of TrkA.[3]

Experimental Protocols

The determination of the IC50 values for this compound is primarily achieved through competitive radioligand binding assays. The following is a generalized protocol that reflects the methodology likely employed in the characterization of this compound.

Protocol: [125I]-NGF Competitive Binding Assay

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of [125I]-NGF to cells expressing TrkA and/or p75NTR.

Materials:

-

Cells expressing human TrkA and/or p75NTR (e.g., PC12 cells or transfected HEK293 cells)

-

[125I]-NGF (radioligand)

-

Unlabeled NGF (for determining non-specific binding)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, and 0.1% bovine serum albumin)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and harvest. Prepare a cell suspension in binding buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell suspension + [125I]-NGF.

-

Non-specific Binding: Cell suspension + [125I]-NGF + a high concentration of unlabeled NGF.

-

Competitive Binding: Cell suspension + [125I]-NGF + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Signaling Pathways and Visualization

Understanding the signaling pathways of TrkA and p75NTR is crucial for interpreting the functional consequences of this compound's inhibitory action.

TrkA Signaling Pathway

Upon binding of NGF, TrkA dimerizes and autophosphorylates on specific tyrosine residues. This initiates several downstream signaling cascades, primarily the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway, which are crucial for neuronal survival, differentiation, and growth.

Caption: TrkA signaling pathway initiated by NGF binding.

p75NTR Signaling Pathway

The p75NTR receptor has more diverse and context-dependent signaling outcomes. It can modulate TrkA signaling, and it can also signal independently to activate pathways involved in apoptosis (e.g., via JNK) or cell survival (e.g., via NF-κB).

Caption: p75NTR signaling pathways with diverse cellular outcomes.

Conclusion

This compound is a valuable tool for studying the roles of NGF signaling in various physiological and pathological processes. Its inhibitory profile, with greater potency in the presence of both TrkA and p75NTR, suggests a complex mechanism of action that may involve targeting the receptor heterodimer or allosteric modulation. Further studies are warranted to elucidate the precise molecular interactions of this compound with each receptor and to determine its direct binding affinities (Kd values). The provided information serves as a foundational guide for researchers working with this compound and in the broader field of NGF-related drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of antiallodynic actions of this compound, a novel nerve growth factor receptor antagonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

ALE-0540: A Technical Guide to a Selective NGF Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerve Growth Factor (NGF) is a well-established mediator of persistent pain states, making its signaling pathway a key target for analgesic drug development. ALE-0540 is a novel, nonpeptidic small molecule that acts as an antagonist at NGF receptors.[1] It has been shown to inhibit the binding of NGF to its receptors, thereby blocking downstream signaling and biological responses. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the relevant signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency and in vivo efficacy.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 5.88 ± 1.87 µM | Inhibition of NGF binding to TrkA | [1][2] |

| IC50 | 3.72 ± 1.3 µM | Inhibition of NGF binding to p75 and TrkA | [1][2] |

Table 1: In Vitro Potency of this compound

| Route of Administration | A50 Value (95% Confidence Interval) | Pain Model | Species | Reference |

| Intraperitoneal (i.p.) | 38 (17.5-83) mg/kg | L5/L6 ligation model of neuropathic pain | Rat | [1] |

| Intrathecal (i.th.) | 34.6 (17.3-69.4) µg | L5/L6 ligation model of neuropathic pain | Rat | [1] |

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Mechanism of Action

This compound is a nonpeptidic small molecule that functions as a nerve growth factor receptor antagonist.[1][2] Its primary mechanism of action is the inhibition of NGF binding to its high-affinity receptor, TrkA, and its low-affinity receptor, p75NTR.[1][2] By blocking this interaction, this compound prevents the activation of downstream signaling cascades that are crucial for the development and maintenance of persistent pain. The lack of a detailed public selectivity profile for this compound against other kinases and receptors, including other Trk family members like TrkB and TrkC, has been a noted limitation. This lack of specificity is a likely contributor to its discontinuation from further clinical development.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

NGF-TrkA/p75NTR Competitive Binding Assay (General Protocol)

This assay is designed to determine the ability of a compound to compete with radiolabeled NGF for binding to TrkA and p75NTR receptors.

-

Materials:

-

Cells or membranes expressing TrkA and/or p75NTR

-

Radiolabeled NGF (e.g., ¹²⁵I-NGF)

-

This compound or other test compounds

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., ice-cold PBS)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and fluid

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell/membrane preparation, a fixed concentration of ¹²⁵I-NGF, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled NGF).

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

In Vivo L5/L6 Spinal Nerve Ligation Model in Rats

This is a widely used model of neuropathic pain.

-

Surgical Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a dorsal midline incision to expose the L4-S1 vertebrae.

-

Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves with silk suture distal to the dorsal root ganglion, leaving the L4 nerve intact.

-

Close the muscle and skin layers with sutures or staples.

-

Administer post-operative analgesics as required.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.

-

Administer this compound (e.g., i.p. or i.th.) and repeat the behavioral testing at various time points to assess its anti-allodynic effect.

-

In Vivo Thermally-Induced Inflammatory Pain Model

This model is used to assess inflammatory pain.

-

Induction of Inflammation:

-

Inject an inflammatory agent (e.g., carrageenan or complete Freund's adjuvant) into the plantar surface of the rat's hind paw.

-

-

Behavioral Testing (Thermal Hyperalgesia - Hargreaves Test):

-

Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate.

-

Position a radiant heat source underneath the glass floor, focused on the plantar surface of the inflamed paw.

-

Measure the time it takes for the rat to withdraw its paw from the heat source (paw withdrawal latency).

-

Administer this compound and measure the paw withdrawal latency at different time points to evaluate its analgesic effect.

-

Neurite Outgrowth Inhibition Assay in PC12 Cells

This assay assesses the functional antagonism of NGF-induced neuronal differentiation.

-

Procedure:

-

Plate PC12 cells in a suitable culture dish and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a predetermined time.

-

Add a fixed, optimal concentration of NGF to induce neurite outgrowth.

-

Incubate the cells for 24-72 hours.

-

Fix the cells and visualize neurites using microscopy.

-

Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and/or the average neurite length.

-

TrkA Phosphorylation Inhibition Assay

This assay determines the effect of this compound on the initial step of TrkA signaling.

-

Procedure:

-

Culture cells expressing TrkA (e.g., PC12 cells) to near confluence.

-

Pre-treat the cells with different concentrations of this compound.

-

Stimulate the cells with NGF for a short period (e.g., 5-15 minutes) to induce TrkA phosphorylation.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

-

Probe the membrane with antibodies specific for phosphorylated TrkA (p-TrkA) and total TrkA.

-

Detect the antibody binding using a suitable detection method (e.g., chemiluminescence).

-

Quantify the band intensities to determine the ratio of p-TrkA to total TrkA.

-

Experimental Workflows

The following diagrams illustrate the general workflows for the in vivo and in vitro experiments.

References

Unveiling ALE-0540: A Technical Primer on the Novel Nerve Growth Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early discovery and development of ALE-0540, a nonpeptidic small molecule antagonist of the nerve growth factor (NGF) receptors. Synthesizing key preclinical data, this document details the compound's mechanism of action, binding affinities, and in vivo efficacy, offering a comprehensive resource for professionals in the fields of pain research and drug development.

Introduction: Targeting the Nerve Growth Factor Pathway for Pain Modulation

Nerve growth factor (NGF) is a well-established mediator of persistent pain states.[1] Its binding to the high-affinity tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR) on sensory neurons triggers a cascade of intracellular signaling events.[2][3][4] This activation leads to the sensitization of nociceptors and an increased sensation of pain.[2][5] Consequently, inhibiting the NGF-TrkA interaction has emerged as a promising therapeutic strategy for the management of chronic pain. This compound was developed as a small molecule antagonist to disrupt this pathological signaling.[1][6]

Mechanism of Action

This compound functions as a nerve growth factor receptor antagonist.[7] It competitively inhibits the binding of NGF to both TrkA and the p75NTR, thereby blocking the downstream signaling pathways responsible for pain sensitization.[1][8] Unlike large biological entities like monoclonal antibodies, this compound is a nonpeptidic, small molecule, offering a different modality for targeting the NGF pathway.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Target(s) |

| IC50 | 5.88 ± 1.87 µM | NGF binding to TrkA |

| IC50 | 3.72 ± 1.3 µM | NGF binding to both p75 and TrkA |

| KD | 49.71 µmol/L | NGF |

| IC50 | 2.44 µmol/L | PC12 Differentiation Assay |

Data sourced from multiple studies.[1][6][7][8]

Table 2: In Vivo Efficacy in Rat Models of Pain

| Pain Model | Route of Administration | A50 Value (95% Confidence Interval) |

| L5/L6 Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | 38 (17.5-83) mg/kg |

| L5/L6 Ligation (Neuropathic Pain) | Intrathecal (i.th.) | 34.6 (17.3-69.4) µg |

| Thermal Sensitization (Inflammatory Pain) | Intrathecal (i.th.) | Effective at 30 and 60 µg |

A50 represents the dose required to produce a 50% reduction in allodynia.[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Radioligand Binding Assay

Objective: To determine the inhibitory concentration (IC50) of this compound on the binding of radiolabeled NGF to its receptors.

Protocol:

-

Receptor Preparation: Membranes from cells expressing either TrkA alone or both TrkA and p75 receptors were prepared.

-

Radioligand: [125I]-NGF was used as the radioligand.

-

Incubation: A constant concentration of [125I]-NGF was incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by filtration through glass fiber filters.

-

Detection: The amount of radioactivity retained on the filters was quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [125I]-NGF was determined and expressed as the IC50 value.[8]

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (KD) of this compound to NGF.

Protocol:

-

Immobilization: NGF was immobilized on the surface of a sensor chip.

-

Analyte Injection: A series of concentrations of this compound in solution were passed over the sensor chip surface.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, was measured in real-time.

-

Data Analysis: The association and dissociation rate constants were determined from the sensorgrams, and the equilibrium dissociation constant (KD) was calculated.[6]

PC12 Cell Differentiation Assay

Objective: To assess the functional antagonism of NGF-induced biological responses by this compound.

Protocol:

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF, were cultured in appropriate media.

-

Treatment: Cells were treated with a constant, neurite-promoting concentration of NGF in the presence of varying concentrations of this compound.

-

Incubation: Cells were incubated for a period sufficient to allow for neurite outgrowth.

-

Assessment: The percentage of cells bearing neurites longer than one cell body diameter was determined by microscopic examination.

-

Data Analysis: The concentration of this compound that inhibited NGF-induced neurite outgrowth by 50% (IC50) was calculated.[6]

In Vivo Pain Models in Rats

Objective: To evaluate the anti-allodynic effects of this compound in models of neuropathic and inflammatory pain.

Protocol (L5/L6 Ligation Model):

-

Surgical Procedure: Rats underwent a surgical procedure to tightly ligate the L5 and L6 spinal nerves, inducing mechanical allodynia in the ipsilateral hind paw.

-

Drug Administration: this compound was administered either intraperitoneally (i.p.) or intrathecally (i.th.) at various doses.

-

Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold was determined before and after drug administration.

-

Data Analysis: The dose of this compound that produced a 50% reversal of the established allodynia (A50) was calculated.[1]

Protocol (Thermal Sensitization Model):

-

Induction of Inflammation: An inflammatory agent was injected into the hind paw to induce thermal hyperalgesia and tactile allodynia.

-

Drug Administration: this compound was administered intrathecally at various doses.

-

Behavioral Testing: Tactile allodynia was measured using von Frey filaments.

-

Data Analysis: The ability of this compound to block tactile allodynia was assessed at different doses.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow of its preclinical evaluation.

Caption: NGF signaling pathway and the inhibitory action of this compound.

Caption: Preclinical experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant early-stage development in the pursuit of small molecule inhibitors of the NGF pathway for the treatment of pain. The data presented herein demonstrate its ability to antagonize NGF receptor binding and function, leading to anti-allodynic effects in preclinical models of neuropathic and inflammatory pain. This technical guide provides a foundational understanding of this compound's preclinical profile, offering valuable insights for researchers and drug developers working in the field of analgesia. Although this compound itself did not advance into clinical trials due to a lack of specificity, it served as an important lead compound, paving the way for the development of more refined NGF/TrkA inhibitors.[5]

References

- 1. Characterization of antiallodynic actions of this compound, a novel nerve growth factor receptor antagonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The History of Nerve Growth Factor: From Molecule to Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-nerve growth factor in pain management: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nerve growth factor inhibitor with novel‐binding domain demonstrates nanomolar efficacy in both cell‐based and cell‐free assay systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. | BioWorld [bioworld.com]

ALE-0540: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ALE-0540, a nonpeptidic, small molecule nerve growth factor (NGF) receptor antagonist. It details the compound's chemical structure, physicochemical and pharmacological properties, and its role in modulating NGF-mediated signaling pathways. This guide is intended for professionals in the fields of neuroscience, pain research, and drug development.

Chemical Identity and Structure

This compound is a heterocyclic compound identified as a nerve growth factor receptor antagonist.[1] Its core structure is based on a 1H-Benz[de]isoquinoline-1,3(2H)-dione scaffold.

| Identifier | Value |

| IUPAC Name | 2-((2-hydroxyethyl)amino)-5-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione[2] |

| CAS Number | 234779-34-1[2][3] |

| Chemical Formula | C₁₄H₁₁N₃O₅[2][3] |

| SMILES | O=C1N(NCCO)C(C2=CC(--INVALID-LINK--=O)=CC3=CC=CC1=C23)=O[3] |

| InChI Key | SURCGQGDUADKBL-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a solid, light yellow to yellow powder.[3] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 301.25 g/mol | [3] |

| Exact Mass | 301.0699 u | [2] |

| Appearance | Light yellow to yellow solid | [3] |

| Purity | 98.24% | [3] |

| Solubility | DMSO: 125 mg/mL (414.94 mM) | [3] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |

Pharmacological Profile

This compound functions as an antagonist of Nerve Growth Factor (NGF) signaling by inhibiting the binding of NGF to its receptors.[1][2] This action blocks downstream signal transduction and subsequent biological responses.[1][2][4]

Mechanism of Action

Nerve Growth Factor (NGF) is a neurotrophin that plays a crucial role in the survival, development, and function of neurons.[5][6] It exerts its effects by binding to two types of cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[6][7] The binding of NGF to TrkA is a key step in initiating signaling cascades associated with pain and inflammation.[7][8]

This compound acts by directly interfering with the interaction between NGF and its receptors.[1][2] Specifically, it has been shown to inhibit the binding of NGF to TrkA alone and to the complex of both TrkA and p75NTR.[1][4] This blockade of the initial ligand-receptor interaction is the primary mechanism through which this compound exerts its antagonistic effects on the NGF signaling pathway.[1]

Binding Affinity and Efficacy

The inhibitory potency of this compound has been quantified through various in vitro assays. The compound demonstrates micromolar affinity for NGF receptors.

| Parameter | Target | Value | Source |

| IC₅₀ | NGF binding to TrkA | 5.88 ± 1.87 µM | [1][4] |

| IC₅₀ | NGF binding to both p75 & TrkA | 3.72 ± 1.3 µM | [1][4] |

| IC₅₀ | PC12 Differentiation Assay | 2.44 µM | [9] |

| Kᴅ | Binding to immobilized NGF | 49.71 µM | [9] |

| EC₅₀ | Inhibition of NGF-induced TrkA phosphorylation | 28 ± 21 µM | [5] |

In Vivo Antiallodynic Activity

This compound has demonstrated efficacy in animal models of neuropathic and inflammatory pain.[1][4] Administration of the compound has been shown to produce antiallodynia, suggesting its potential as a therapeutic agent for pain management.[1]

| Administration | Pain Model | A₅₀ Value | Source |

| Intraperitoneal (i.p.) | L5/L6 ligation (neuropathic) | 38 (17.5-83) mg/kg | [1] |

| Intrathecal (i.th.) | L5/L6 ligation (neuropathic) | 34.6 (17.3-69.4) µg | [1] |

Experimental Methodologies

The characterization of this compound involved several key experimental protocols to determine its binding affinity, functional activity, and in vivo efficacy.

NGF Receptor Binding Assay

This assay is designed to measure the ability of a compound to compete with radiolabeled NGF for binding to its receptors on target cells.

-

Cell Line: PC12 cells, which endogenously express TrkA and p75 receptors.[5]

-

Radioligand: ¹²⁵I-labeled NGF is used to detect binding.

-

Procedure: PC12 cells are incubated with a fixed concentration of ¹²⁵I-NGF and varying concentrations of the test compound (this compound).

-

Measurement: The amount of radioactivity bound to the cells is measured. A decrease in radioactivity indicates displacement of ¹²⁵I-NGF by the compound.

-

Analysis: Data are used to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of specific ¹²⁵I-NGF binding.[5]

TrkA Phosphorylation Assay

This experiment assesses the functional consequence of receptor binding, specifically the ability of this compound to inhibit NGF-induced activation of the TrkA receptor.

-

Principle: Ligand (NGF) binding to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues, which is a critical step for downstream signaling.

-

Procedure: Cells expressing TrkA are pre-treated with this compound and then stimulated with NGF (e.g., 40 pM).[5]

-

Detection: Cell lysates are collected, and the TrkA receptor is isolated via immunoprecipitation. The phosphorylation status is then determined by Western blotting using an anti-phosphotyrosine antibody.[5]

-

Analysis: The intensity of the phosphorylation signal is quantified by densitometry to determine the concentration-dependent inhibitory effect of this compound, allowing for the calculation of an EC₅₀ value.[5]

References

- 1. Characterization of antiallodynic actions of this compound, a novel nerve growth factor receptor antagonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. | BioWorld [bioworld.com]

- 5. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 6. Anti-nerve growth factor in pain management: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism and therapeutic effectiveness of nerve growth factor in osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nerve growth factor inhibitor with novel‐binding domain demonstrates nanomolar efficacy in both cell‐based and cell‐free assay systems - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ALE-0540: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of ALE-0540, a nonpeptidic small molecule antagonist of the nerve growth factor (NGF) receptor. The information presented herein is intended to support further research and development efforts in the field of pain therapeutics.

Core Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's in vitro activity.

| Target | Assay Type | Parameter | Value (µM) | Reference |

| NGF binding to TrkA | Radioligand Binding | IC50 | 5.88 ± 1.87 | [1] |

| NGF binding to p75 and TrkA | Radioligand Binding | IC50 | 3.72 ± 1.3 | [1] |

| NGF | SPR Binding | KD | 49.71 | [2] |

| PC12 Cell Differentiation | Functional Assay | IC50 | 2.44 | [2] |

Mechanism of Action

This compound functions as a nerve growth factor (NGF) receptor antagonist.[3][4] It exerts its effects by inhibiting the binding of NGF to its receptors, primarily the high-affinity tyrosine kinase receptor A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[1][3] By blocking this interaction, this compound can inhibit downstream signaling pathways associated with pain and inflammation.[1][4] Some evidence suggests that this compound may modulate the interaction of NGF with p75, thereby indirectly affecting TrkA activation.[5]

Signaling Pathway

The binding of Nerve Growth Factor (NGF) to its TrkA receptor initiates a signaling cascade that is crucial in pain perception. The diagram below illustrates this pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assay

Objective: To determine the inhibitory concentration (IC50) of this compound on the binding of radiolabeled NGF to its receptors.

Materials:

-

[125I]-NGF

-

This compound

-

Cell membranes expressing TrkA and/or p75NTR

-

Binding buffer

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, [125I]-NGF, and varying concentrations of this compound or vehicle control.

-

Incubate the mixture to allow for competitive binding.

-

Terminate the binding reaction by rapid filtration through a filter mat to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Neurite Outgrowth Inhibition Assay

Objective: To assess the functional effect of this compound on NGF-induced neurite outgrowth in a cellular model.

Materials:

-

Chick dorsal root ganglion neurons or PC12 cells

-

Cell culture medium

-

Nerve Growth Factor (NGF)

-

This compound

-

Microscope with imaging capabilities

Procedure:

-

Plate the cells in a suitable culture dish and allow them to adhere.

-

Treat the cells with a predetermined concentration of NGF to induce neurite outgrowth.

-

Concurrently, treat different wells with varying concentrations of this compound or a vehicle control.

-

Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 24-48 hours).

-

Capture images of the cells in each treatment condition.

-

Quantify neurite outgrowth by measuring the length of the longest neurite or the percentage of cells with neurites.

-

Determine the concentration of this compound that inhibits neurite outgrowth by 50% (IC50).

TrkA Receptor Phosphorylation Assay

Objective: To determine if this compound can inhibit the NGF-induced autophosphorylation of the TrkA receptor.

Materials:

-

Cells expressing TrkA receptors

-

Nerve Growth Factor (NGF)

-

This compound

-

Lysis buffer

-

Primary antibody against phosphorylated TrkA (p-TrkA)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Western blotting equipment and reagents

Procedure:

-

Culture the TrkA-expressing cells to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a defined period.

-

Stimulate the cells with NGF for a short duration to induce TrkA phosphorylation.

-

Lyse the cells to extract total protein.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for p-TrkA.

-

Incubate with a suitable secondary antibody and detect the signal using an appropriate detection system.

-

Quantify the band intensity for p-TrkA and normalize to a loading control (e.g., total TrkA or a housekeeping protein).

-

Analyze the data to determine the inhibitory effect of this compound on TrkA phosphorylation.

References

- 1. Characterization of antiallodynic actions of this compound, a novel nerve growth factor receptor antagonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nerve growth factor inhibitor with novel‐binding domain demonstrates nanomolar efficacy in both cell‐based and cell‐free assay systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. | BioWorld [bioworld.com]

- 5. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ALE-0540 in Modulating NGF Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerve Growth Factor (NGF) is a well-established neurotrophin critical for the development, survival, and sensitization of sensory and sympathetic neurons. Its signaling, primarily through the Tropomyosin receptor kinase A (TrkA) and the p75 neurotrophin receptor (p75NTR), has been implicated in various pathological pain states. Consequently, the NGF signaling pathway has emerged as a promising target for the development of novel analgesics. This technical guide provides an in-depth overview of ALE-0540, a nonpeptidic small molecule antagonist of NGF signaling. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for the principal assays used to characterize its activity. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of pain research and drug development.

Introduction to NGF Signaling

Nerve Growth Factor (NGF) exerts its pleiotropic effects by binding to two distinct cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR)[1][2]. The activation of these receptors triggers a cascade of intracellular signaling events that modulate neuronal function, including survival, differentiation, and synaptic plasticity.

The TrkA Receptor Pathway

The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain[3][4]. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of three major downstream signaling cascades:

-

Ras/MAPK Pathway: This pathway is crucial for neuronal differentiation and neurite outgrowth[5].

-

PI3K/Akt Pathway: This cascade is primarily involved in promoting cell survival and growth[5].

-

PLCγ Pathway: Activation of Phospholipase Cγ (PLCγ) leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing a variety of cellular processes.

The p75NTR Receptor Pathway

The p75NTR receptor can modulate NGF signaling in several ways. It can form a high-affinity binding site for NGF in conjunction with TrkA. Independently, p75NTR can activate distinct signaling pathways, including the c-Jun N-terminal kinase (JNK) and NF-κB pathways, which can lead to either cell survival or apoptosis depending on the cellular context.

This compound: A Modulator of NGF Signaling

This compound is a novel, nonpeptidic small molecule that has been characterized as an antagonist of NGF receptor signaling[6]. It has been investigated for its potential therapeutic effects in preclinical models of neuropathic and inflammatory pain.

Mechanism of Action

This compound functions by inhibiting the binding of NGF to its receptors. Initial studies reported that this compound inhibits the binding of NGF to TrkA and to a complex of both p75NTR and TrkA[6][7]. However, subsequent research using surface plasmon resonance (SPR) has suggested that this compound may directly bind to NGF itself, rather than the receptors, thereby preventing its interaction with TrkA. Regardless of the precise binding site, the functional outcome is the blockade of NGF-induced signaling. It has also been proposed that this compound may indirectly affect TrkA activation by modulating the interaction of NGF with p75NTR. Despite its efficacy in preclinical models, this compound was not advanced to clinical trials due to a lack of specificity observed in vitro.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical assays.

Table 1: In Vitro Binding and Functional Activity of this compound

| Assay | Parameter | Value | Reference |

| NGF Binding Inhibition (TrkA) | IC50 | 5.88 ± 1.87 µM | [8] |

| NGF Binding Inhibition (p75 and TrkA) | IC50 | 3.72 ± 1.3 µM | [8] |

| NGF Binding Affinity (SPR) | K D | 49.71 µM | |

| PC12 Cell Neurite Outgrowth Inhibition | IC50 | 2.44 µM |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain

| Route of Administration | Parameter | Value | 95% Confidence Interval | Reference |

| Intraperitoneal (i.p.) | A50 | 38 mg/kg | 17.5-83 mg/kg | [8] |

| Intrathecal (i.th.) | A50 | 34.6 µg | 17.3-69.4 µg | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radiolabeled NGF Binding Assay

This assay is used to determine the ability of a compound to inhibit the binding of radiolabeled NGF to its receptors on cell membranes.

Materials:

-

[¹²⁵I]-NGF

-

Cell membranes expressing TrkA and/or p75NTR (e.g., from PC12 cells or transfected cell lines)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors)

-

This compound stock solution (in DMSO)

-

Non-specific binding control (e.g., a high concentration of unlabeled NGF)

-

Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a microplate, combine the cell membrane preparation, [¹²⁵I]-NGF (at a concentration near its Kd), and either this compound, binding buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

TrkA Receptor Phosphorylation Assay

This assay measures the ability of a compound to inhibit NGF-induced autophosphorylation of the TrkA receptor, a key step in its activation.

Materials:

-

Cells expressing TrkA (e.g., PC12 cells or transfected cell lines)

-

Serum-free cell culture medium

-

NGF

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-TrkA (Tyr490 or Tyr674/675) and anti-total-TrkA

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate cells and grow to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with NGF (at a concentration that elicits a robust phosphorylation response, e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary anti-phospho-TrkA antibody, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-TrkA antibody to normalize for protein loading.

-

Quantify the band intensities and express the level of phosphorylated TrkA as a ratio to total TrkA.

PC12 Cell Neurite Outgrowth Inhibition Assay

This cell-based functional assay assesses the ability of a compound to inhibit the NGF-induced differentiation of PC12 cells into a neuronal phenotype, characterized by the extension of neurites.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum)

-

Collagen-coated culture plates or slides

-

NGF

-

This compound stock solution (in DMSO)

-

Fixative (e.g., 4% paraformaldehyde)

-

Microscope with imaging capabilities

Procedure:

-

Seed PC12 cells onto collagen-coated plates at a low density.

-

Allow the cells to adhere for 24 hours.

-

Replace the medium with a low-serum medium containing a fixed concentration of NGF (e.g., 50 ng/mL) and varying concentrations of this compound or vehicle.

-

Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Fix the cells with paraformaldehyde.

-

Acquire images of multiple fields for each condition using a microscope.

-

Quantify neurite outgrowth. A common criterion is to count the percentage of cells with at least one neurite that is longer than the diameter of the cell body. Image analysis software can also be used to measure total neurite length per cell.

-

Plot the neurite outgrowth parameter against the concentration of this compound to determine the IC50 value.

Rat Model of Neuropathic Pain (L5/L6 Spinal Nerve Ligation) and Assessment of Tactile Allodynia

This in vivo model is used to evaluate the analgesic efficacy of a compound in a setting of nerve injury-induced pain.

Surgical Procedure (L5/L6 Spinal Nerve Ligation):

-

Anesthetize a male Sprague-Dawley rat.

-

Make a dorsal midline incision to expose the L4-L6 vertebrae.

-

Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.

-

Close the muscle and skin incisions.

-

Allow the animal to recover for several days to a week, during which time neuropathic pain behaviors will develop.

Assessment of Tactile Allodynia (von Frey Test):

-

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

-

A positive response is noted as a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

Administer this compound (e.g., via intraperitoneal or intrathecal injection) or vehicle.

-

Measure the paw withdrawal threshold at various time points after drug administration to assess the antiallodynic effect.

-

The A50 value, the dose required to produce a 50% reversal of allodynia, can be calculated.

Visualizations

The following diagrams illustrate the NGF signaling pathway, the proposed mechanism of action of this compound, and a typical experimental workflow.

Caption: The NGF signaling pathway through TrkA and p75NTR receptors.

Caption: Proposed mechanism of action of this compound.

Caption: A typical experimental workflow for characterizing an NGF signaling antagonist.

Conclusion

This compound is a valuable tool compound for the preclinical investigation of NGF-mediated pain signaling. Its ability to antagonize NGF signaling, likely through direct interaction with NGF, has been demonstrated in a variety of in vitro and in vivo models. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to further explore the role of NGF in pain and to evaluate novel antagonists of this pathway. While this compound itself did not progress to clinical development due to specificity issues, the insights gained from its characterization continue to inform the development of next-generation NGF-targeting therapeutics.

References

- 1. Spinal nerve ligation model [pspp.ninds.nih.gov]

- 2. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. TrkA Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Electrophysiological characterization of spinal neuronal response properties in anaesthetized rats after ligation of spinal nerves L5-L6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

Pharmacological Profile of the Small Molecule ALE-0540: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALE-0540 is a nonpeptidic small molecule identified as a nerve growth factor (NGF) receptor antagonist.[1][2][3] It has been investigated for its potential therapeutic applications in the management of pain, particularly neuropathic and inflammatory pain states.[2][3][4] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the binding of nerve growth factor (NGF) to its receptors, primarily the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[1][2] By blocking the interaction between NGF and its receptors, this compound effectively antagonizes the downstream signaling cascades that are initiated by NGF.[4][5] This includes the inhibition of TrkA receptor phosphorylation and subsequent biological responses such as neurite outgrowth.[4] The antagonism of NGF signaling is believed to be the primary mechanism underlying the analgesic properties of this compound observed in preclinical models of pain.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the in vitro and in vivo pharmacological activities of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/System | Reference |

| IC50 | 5.88 ± 1.87 µM | Inhibition of NGF binding to TrkA | [2] |

| IC50 | 3.72 ± 1.3 µM | Inhibition of NGF binding to p75 and TrkA | [2] |

| Kd | 49.71 µM | Binding affinity for NGF | [6] |

| IC50 | 2.44 µM | Inhibition of NGF-induced PC12 cell differentiation | [6] |

Table 2: In Vivo Efficacy of this compound in Rat Models of Pain

| Model | Route of Administration | Efficacy Readout | A50 Value (95% CI) | Reference |

| L5/L6 Spinal Nerve Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | Antiallodynia | 38 (17.5-83) mg/kg | [2] |

| L5/L6 Spinal Nerve Ligation (Neuropathic Pain) | Intrathecal (i.th.) | Antiallodynia | 34.6 (17.3-69.4) µg | [2] |

| Thermal Sensitization (Inflammatory Pain) | Intrathecal (i.th.) | Antiallodynia | Active at 30 and 60 µg | [2] |

Selectivity Profile

Pharmacological profiling indicates that this compound lacks significant interaction with a panel of other known analgesic targets. These include α2-adrenergic, A1 adenosine, H1 histamine, endothelin A, 5-hydroxytryptamine type 2 (5-HT2), cannabinoid 2 (CB2), and opioid (μ, δ, and κ) receptors.[3] However, it has been noted that this compound may suffer from a lack of broader specificity when tested against a wider range of receptors in vitro, which has been a consideration in its clinical development.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

NGF-TrkA Binding Assay

This assay is designed to measure the ability of a compound to inhibit the binding of radiolabeled NGF to its high-affinity receptor, TrkA.

Materials:

-

PC12 cells (which endogenously express TrkA and p75)

-

[125I]-NGF (radiolabeled nerve growth factor)

-

This compound or other test compounds

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

-

Wash buffer (ice-cold PBS)

-

Scintillation counter

Procedure:

-

Culture PC12 cells to an appropriate density in multi-well plates.

-

On the day of the assay, wash the cells with binding buffer.

-

Prepare serial dilutions of this compound in binding buffer.

-

Add the diluted compound to the wells, followed by the addition of a fixed concentration of [125I]-NGF.

-

Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Terminate the binding reaction by aspirating the incubation medium and rapidly washing the cells with ice-cold wash buffer to remove unbound radioligand.

-

Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled NGF.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PC12 Cell Neurite Outgrowth Assay

This functional assay assesses the ability of a compound to inhibit the biological effects of NGF, such as the induction of neuronal differentiation and neurite extension in PC12 cells.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

This compound or other test compounds

-

Collagen-coated culture plates

-

Microscope with imaging capabilities

Procedure:

-

Seed PC12 cells onto collagen-coated plates at a low density.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with a fixed concentration of NGF in the presence of varying concentrations of this compound.

-

Incubate the cells for a period of 48-72 hours to allow for neurite outgrowth.

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth. A common criterion is to count the percentage of cells bearing at least one neurite that is longer than the diameter of the cell body.

-

The IC50 value for the inhibition of neurite outgrowth is calculated from the concentration-response curve.

L5/L6 Spinal Nerve Ligation Model in Rats

This is a widely used preclinical model of neuropathic pain that mimics the symptoms of nerve injury in humans.

Procedure:

-

Anesthetize adult male Sprague-Dawley rats.

-

Make a dorsal midline incision to expose the L4 to L6 spinal nerves.

-

Carefully remove the L6 transverse process to visualize the L5 and L6 spinal nerves.

-

Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.

-

Close the muscle and skin incisions with sutures or wound clips.

-

Allow the animals to recover for a minimum of 3 days before behavioral testing.

-

Assess mechanical allodynia using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A reduced PWT in the ligated paw compared to the contralateral paw indicates the development of neuropathic pain.

-

Administer this compound via the desired route (e.g., intraperitoneal or intrathecal) and measure the reversal of mechanical allodynia at various time points post-dosing.

Intrathecal Injection in Rats

This procedure allows for the direct administration of compounds into the cerebrospinal fluid in the spinal subarachnoid space, targeting the spinal cord.

Procedure:

-

Anesthetize the rat.

-

Shave and sterilize the skin over the lumbar region.

-

Insert a small gauge needle (e.g., 30G) connected to a microsyringe between the L5 and L6 vertebrae.

-

A slight tail-flick reflex often indicates successful entry into the intrathecal space.

-

Slowly inject the desired volume of the test compound solution (typically 5-10 µL).

-

Withdraw the needle and monitor the animal for any adverse effects.

Visualizations

Signaling Pathways

Caption: Antagonistic mechanism of this compound on the NGF signaling pathway.

Experimental Workflow

Caption: Experimental workflow for the pharmacological characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. Spinal nerve ligation model [pspp.ninds.nih.gov]

- 4. criver.com [criver.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spinal Nerve Ligation Model [bio-protocol.org]

The Impact of ALE-0540 on Neuronal Cell Survival and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALE-0540 is a small molecule, non-peptidic antagonist of the Nerve Growth Factor (NGF) receptors, Tropomyosin receptor kinase A (TrkA) and the p75 neurotrophin receptor (p75NTR).[1][2][3] NGF is a well-established neurotrophic factor critical for the survival, differentiation, and maintenance of sensory and sympathetic neurons.[4][5] Consequently, as an antagonist, this compound's primary role is the inhibition of these NGF-mediated processes. This technical guide provides a comprehensive overview of the known effects of this compound, with a focus on its implications for neuronal cell survival and differentiation based on its mechanism of action. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the signaling pathways affected by this compound.

Introduction to this compound

This compound has been primarily investigated for its potential as an analgesic.[1] By blocking the action of NGF, a key mediator in pain signaling, this compound has shown efficacy in animal models of neuropathic and inflammatory pain.[1][2] The compound inhibits the binding of NGF to its receptors, thereby preventing the activation of downstream signaling cascades that are essential for neuronal function.[1][2] While direct and extensive research on this compound's effects on neuronal survival and differentiation is limited, its mechanism as an NGF antagonist allows for well-founded inferences about its expected biological impact in these areas.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: Receptor Binding Affinity of this compound

| Target | IC50 (µM) | Description | Reference |

| TrkA | 5.88 ± 1.87 | Inhibition of NGF binding to TrkA receptor. | [1] |

| p75 and TrkA | 3.72 ± 1.3 | Inhibition of NGF binding to both p75 and TrkA receptors. | [1] |

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model (L5/L6 Ligation in Rats)

| Route of Administration | A50 Value | 95% Confidence Interval | Reference |

| Intraperitoneal (i.p.) | 38 mg/kg | 17.5-83 mg/kg | [1] |

| Intrathecal (i.th.) | 34.6 µg | 17.3-69.4 µg | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting the canonical NGF signaling pathways that are crucial for neuronal survival and differentiation. When NGF binds to TrkA, it induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Shc and PLC-γ.[6] This initiates downstream cascades, including the MAPK/ERK and PI3K/Akt pathways, which promote gene transcription leading to cell survival, neurite outgrowth, and differentiation.[7][8] The p75NTR can act to modulate TrkA signaling or, in some contexts, initiate pro-apoptotic pathways.[7][9] By blocking NGF binding, this compound is expected to suppress these pro-survival and differentiation signals.

Figure 1: Simplified signaling pathway of NGF and the inhibitory action of this compound.

Experimental Protocols

Neurite Outgrowth Inhibition Assay

This assay is used to quantify the effect of a compound on the extension of neurites from cultured neurons, a key aspect of differentiation. A study has reported that this compound inhibits neurite outgrowth in chick dorsal root ganglion neurons.[2]

Objective: To determine the dose-dependent inhibitory effect of this compound on NGF-induced neurite outgrowth.

Methodology:

-

Cell Culture: Primary dorsal root ganglion (DRG) neurons are isolated from chick embryos and cultured in a suitable medium.

-

Treatment: Cells are treated with a constant, growth-promoting concentration of NGF in the presence of varying concentrations of this compound. A control group with NGF alone and a negative control without NGF are included.

-

Incubation: Cells are incubated for a period sufficient to allow for neurite extension (e.g., 24-48 hours).

-

Fixation and Staining: Cells are fixed and stained with neuronal markers (e.g., β-III tubulin) to visualize neurons and their processes.

-

Imaging and Analysis: Images are captured using microscopy, and neurite length is quantified using image analysis software. The percentage of neurons with neurites and the average neurite length are calculated for each treatment group.

Figure 2: Experimental workflow for a neurite outgrowth inhibition assay.

Neuronal Survival Assay

This assay assesses the ability of a compound to interfere with the survival of neurons that are dependent on a specific growth factor.

Objective: To determine if this compound can block the pro-survival effects of NGF on cultured neurons.

Methodology:

-

Cell Culture: Neurons that are dependent on NGF for survival (e.g., sympathetic neurons or DRG neurons) are cultured in a medium containing a minimal survival-promoting concentration of NGF.

-

Treatment: Cells are treated with varying concentrations of this compound. Control groups include cells with NGF alone, and cells without NGF to establish a baseline of cell death.

-

Incubation: Cells are incubated for a duration over which NGF withdrawal typically induces apoptosis (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT assay, which measures metabolic activity, or by counting live/dead cells using fluorescent dyes (e.g., Calcein AM/Ethidium Homodimer).

-

Data Analysis: The percentage of viable cells is calculated for each condition, and a dose-response curve for this compound-induced cell death can be generated.

Conclusion and Future Directions

References

- 1. Characterization of antiallodynic actions of this compound, a novel nerve growth factor receptor antagonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronal differentiation signals are controlled by nerve growth factor receptor/Trk binding sites for SHC and PLC gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ProNGF, but Not NGF, Switches from Neurotrophic to Apoptotic Activity in Response to Reductions in TrkA Receptor Levels | MDPI [mdpi.com]

- 9. Neurotrophins in cell survival/death decisions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Non-Peptidic Nature of ALE-0540: A Technical Guide to its Core Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALE-0540 is a novel, non-peptidic small molecule that acts as a nerve growth factor (NGF) receptor antagonist. This technical guide provides an in-depth analysis of the core characteristics of this compound, focusing on its non-peptidic nature, its inhibitory effects on NGF binding to its receptors, and its subsequent impact on downstream signaling pathways. The document summarizes key quantitative data, outlines detailed experimental methodologies for the principal assays cited, and presents visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pain management, neurobiology, and drug development.

Introduction

Nerve Growth Factor (NGF) is a well-established mediator of persistent pain states, making it a critical target for the development of novel analgesic agents.[1] The biological effects of NGF are primarily mediated through its interaction with two distinct cell surface receptors: the high-affinity tyrosine kinase receptor A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[2] The development of small molecule, non-peptidic antagonists of these receptors represents a promising therapeutic strategy for the treatment of chronic pain, offering potential advantages in terms of oral bioavailability and blood-brain barrier penetration over peptide-based inhibitors.

This compound has been identified as a non-peptidic small molecule that effectively antagonizes NGF receptor signaling.[3] This document provides a detailed examination of the biochemical and pharmacological properties of this compound, substantiating its non-peptidic nature and elucidating its mechanism of action.

Physicochemical and Pharmacological Properties of this compound

This compound is chemically identified as 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-((2-hydroxyethyl)amino)-5-nitro-. Its non-peptidic, heterocyclic, 3-ring structure is a key feature that distinguishes it from larger, peptide-based NGF inhibitors.[3]

Quantitative Data Summary

The inhibitory activity of this compound on NGF binding and its in vivo efficacy in animal models of pain are summarized in the tables below.

| Parameter | Value | Receptor Target(s) | Reference |

| IC₅₀ | 5.88 ± 1.87 µM | TrkA | [3] |

| IC₅₀ | 3.72 ± 1.3 µM | TrkA and p75 | [3] |

Table 1: In Vitro Inhibitory Activity of this compound

| Administration Route | A₅₀ (95% Confidence Interval) | Pain Model | Animal Model | Reference |

| Intraperitoneal (i.p.) | 38 (17.5-83) mg/kg | L5/L6 Spinal Nerve Ligation | Rat | [3] |

| Intrathecal (i.th.) | 34.6 (17.3-69.4) µg | L5/L6 Spinal Nerve Ligation | Rat | [3] |

Table 2: In Vivo Antiallodynic Activity of this compound

Mechanism of Action: Inhibition of NGF Signaling